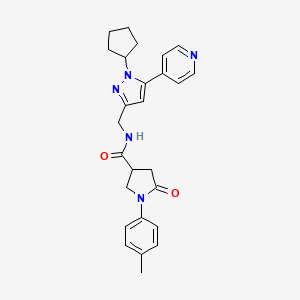

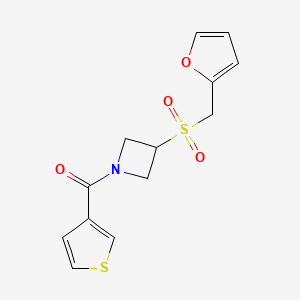

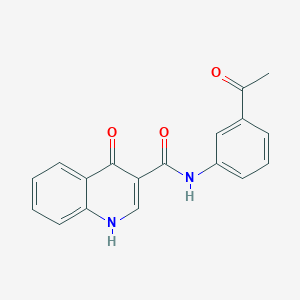

N-((1-环戊基-5-(吡啶-4-基)-1H-吡唑-3-基)甲基)-5-氧代-1-(对甲苯基)吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, leveraging the reactivity of different functional groups to construct complex molecules efficiently. For instance, similar compounds have been synthesized through reactions involving malonamide, aldehyde, and malononitrile in water, utilizing triethylamine as a base at room temperature, characterized by techniques such as FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019). These methodologies highlight the versatility and adaptability of synthetic strategies in creating pyrazole and pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using advanced spectroscopic and crystallographic techniques, providing insights into their conformation, bonding, and interactions. The molecular docking studies of certain compounds reveal significant interactions near the binding sites of biological targets, suggesting their potential inhibitory activities (Jayarajan et al., 2019). These findings are crucial for understanding the structural basis of the compound's function and its potential applications in medicinal chemistry.

科学研究应用

抗菌活性

研究表明合成了吡唑吡啶衍生物,包括与"N-((1-环戊基-5-(吡啶-4-基)-1H-吡唑-3-基)甲基)-5-氧代-1-(对甲苯基)吡咯烷-3-羧酰胺"结构相关的化合物,对一系列革兰氏阳性和阴性细菌显示出中等至良好的抗菌活性。这些发现表明在开发新的抗菌剂方面具有潜在应用价值(Panda, Karmakar, & Jena, 2011)。

甘氨酸转运体抑制

另一项研究发现了一种与该化合物具有相似分子结构的化合物,被证明是一种有效的口服可用的甘氨酸转运体1(GlyT1)抑制剂。这表明该化合物在调节甘氨酸水平,从而影响神经传导方面具有潜在用途(Yamamoto et al., 2016)。

发光性能和结合特性

一种新型芳香羧酸衍生物,结构类似于所讨论的化合物,表现出显著的发光性能。该研究还探讨了它与牛血清白蛋白(BSA)的结合特性,表明在生物成像和诊断领域具有潜在应用(Tang, Tang, & Tang, 2011)。

抗真菌活性

与所讨论的化合物密切相关的N-(取代吡啶基)衍生物已显示出对各种植物病原真菌的中等抗真菌活性。这表明其在农业中作为杀菌剂的潜在应用,以保护作物免受真菌病害的侵害(Wu et al., 2012)。

DNA识别和基因表达控制

对N-甲基咪唑和N-甲基吡咯基聚酰胺的研究,与所讨论的化合物功能类似,表明这些分子可以靶向DNA的次生结构中的特定DNA序列。这种能力表明在控制基因表达方面具有应用,对于治疗癌症等疾病可能具有潜在影响(Chavda et al., 2010)。

属性

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-18-6-8-22(9-7-18)30-17-20(14-25(30)32)26(33)28-16-21-15-24(19-10-12-27-13-11-19)31(29-21)23-4-2-3-5-23/h6-13,15,20,23H,2-5,14,16-17H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHQEIXASHAAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)

![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)

methanone](/img/structure/B2495417.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)